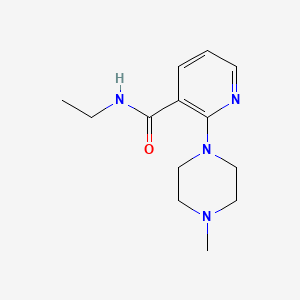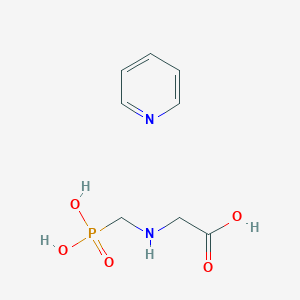
2-(Phosphonomethylamino)acetic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phosphonomethylamino)acetic acid; pyridine is a compound that combines the properties of both phosphonomethylaminoacetic acid and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phosphonomethylamino)acetic acid; pyridine can be achieved through several methods. One common approach involves the reaction of phosphonomethylamine with glycine in the presence of pyridine as a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Phosphonomethylamino)acetic acid; pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(Phosphonomethylamino)acetic acid; pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Phosphonomethylamino)acetic acid; pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(phosphonomethylamino)acetic acid: Similar in structure but with a phenyl group instead of a pyridine ring.
Glyphosate: A well-known herbicide with a similar phosphonomethylamino group.
Pyridine derivatives: Various compounds containing the pyridine ring with different substituents.
Uniqueness
2-(Phosphonomethylamino)acetic acid; pyridine is unique due to its combination of phosphonomethylamino and pyridine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
55024-48-1 |
|---|---|
Molecular Formula |
C8H13N2O5P |
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-(phosphonomethylamino)acetic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H8NO5P/c1-2-4-6-5-3-1;5-3(6)1-4-2-10(7,8)9/h1-5H;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI Key |
JWLOLVQUOXPBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



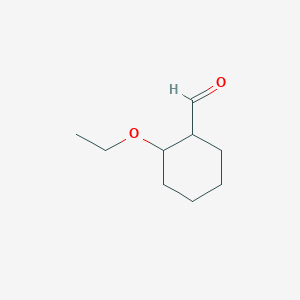
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
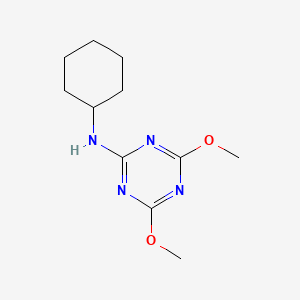
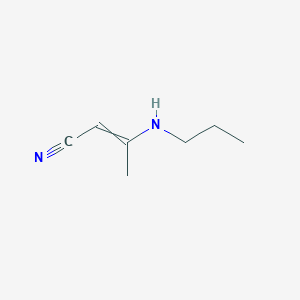
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
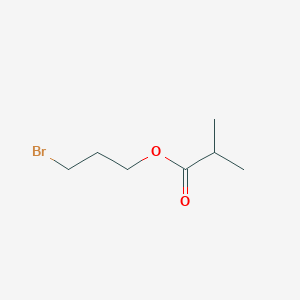
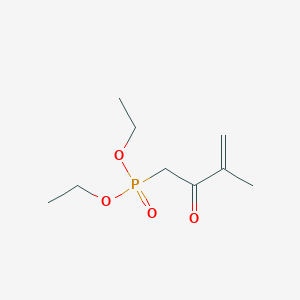
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)
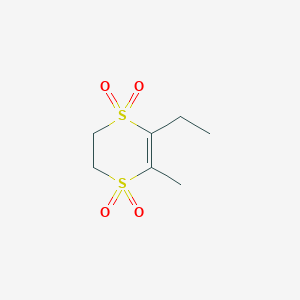
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
